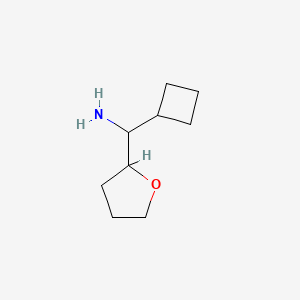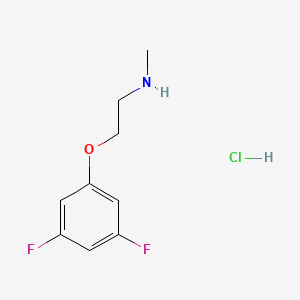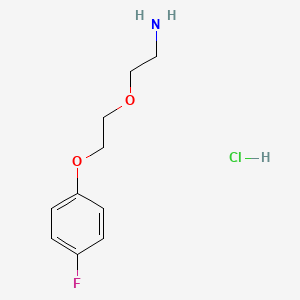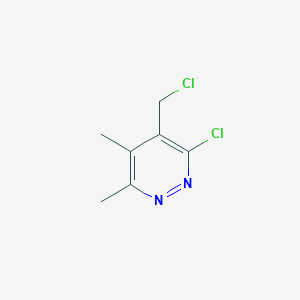
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reagents, conditions, and mechanisms involved. The compound’s reactivity and stability under various conditions might also be discussed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and any characteristic reactions .Aplicaciones Científicas De Investigación
Agrochemical Industry
This compound serves as a key structural motif in active agrochemical ingredients. Its derivatives are used in the protection of crops from pests, with more than 20 new derivatives acquiring ISO common names. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to its effectiveness .
Pharmaceutical Development
Several pharmaceutical products containing derivatives of this compound have been approved for market use. These derivatives are integral in the development of novel therapeutic agents, with many candidates currently undergoing clinical trials .
Anticancer Research
The chloromethyl group in the compound’s structure makes it a valuable intermediate in the synthesis of biologically active compounds. It has been utilized in the preparation of novel anticancer agents, particularly those with 4-anilinoquinazoline scaffolds, showing promising in vitro activity .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, derivatives of this compound are also used in veterinary medicine. The incorporation of the compound into veterinary products has led to the development of new treatments for animals .
Chemical Synthesis
As a versatile building block, this compound is used to synthesize a wide range of functionalized organic chemicals. Its derivatives can be converted into various other compounds, demonstrating its importance in chemical synthesis .
Functional Materials
The compound’s derivatives are explored in the creation of functional materials. These materials have unique properties that can be applied in various industries, including electronics and textiles .
Biological Activity Studies
The compound is studied for its unique biological activities. Researchers investigate the effects of the fluorine-containing moieties on the biological activities and physical properties of compounds, which is crucial for the discovery of new drugs .
Environmental Science
In environmental science, the compound’s derivatives are examined for their potential use in pollution control and as sensors for detecting environmental hazards. Their unique chemical properties make them suitable for these applications .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-5(2)10-11-7(9)6(4)3-8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVGQKKMUJHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1CCl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



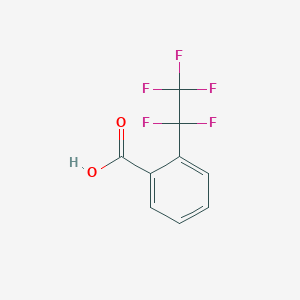
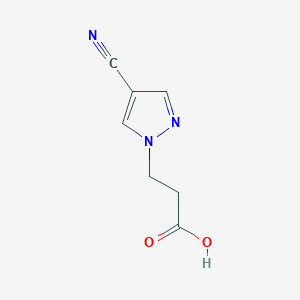

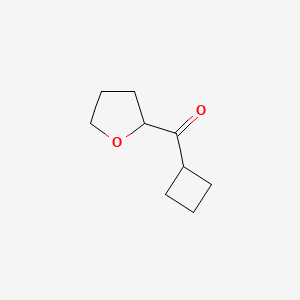
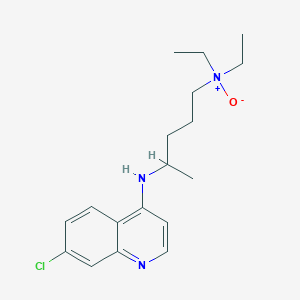
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)

